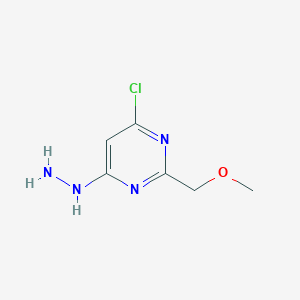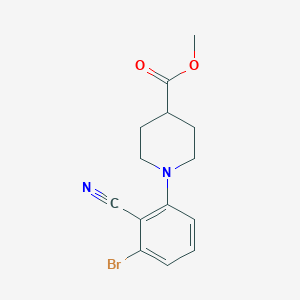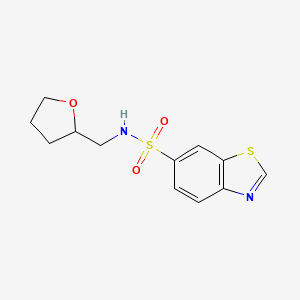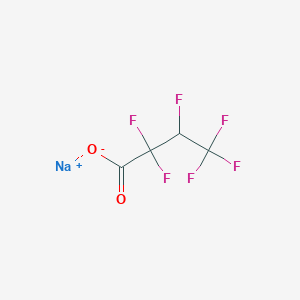![molecular formula C8H14ClNO2S B1458313 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride CAS No. 90087-86-8](/img/structure/B1458313.png)
1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride
説明
“1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C8H14ClNO2S and a molecular weight of 223.720 . It is also known by its CAS Number 90087-86-8 .
Molecular Structure Analysis
The molecular structure of “1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride” consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact mass is 223.043381 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride” include a molecular weight of 223.720 . The compound’s density, boiling point, melting point, and flash point are not available . The compound should be stored at 2-8℃ .科学的研究の応用
Anticancer Activities
Research on 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride and its derivatives has demonstrated significant anticancer properties. For instance, novel adamantane derivatives, including those with a 1-thia-4-azaspiro[4.4]nonan-2-yl structure, have shown cytotoxicity against various human cancer cell lines, including hepatocellular carcinoma, prostate adenocarcinoma, and lung carcinoma, with some compounds inducing apoptosis in cancer cells (Turk-Erbul et al., 2021). Moreover, new derivatives with a 1-thia-azaspiro[4.5]decane structure have been synthesized, exhibiting moderate to high inhibition activities against liver, prostate, and colorectal carcinoma cell lines (Flefel et al., 2017).
Antiviral Properties
The antiviral efficacy of compounds related to 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride has been explored, especially against influenza viruses. Adamantyl-substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were found to inhibit influenza A virus strains H1N1 and H3N2, with one compound acting as a potent fusion inhibitor (Göktaş et al., 2012). Another study reported the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives showing inhibition of human coronavirus replication, highlighting the potential of this scaffold for antiviral drug development (Apaydın et al., 2019).
Antimicrobial and Antifungal Activities
Compounds incorporating the 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride framework have also been evaluated for antimicrobial and antifungal activities. A study synthesized novel oxazin analogs of thio-4-azaspiro[4.5]decan-3-one and tested them against a range of bacterial and fungal strains, finding moderate to good activity against tested microbes (Singh et al., 2021).
Nematicidal Activity
The potential nematicidal activity of 2-(1H-Benzo[d]imidazol-2-ylmethyl)-4-aryl-1-thia-4-azaspiro[4.5]decan-3-one derivatives has been investigated, with some compounds exhibiting effective antibacterial, antifungal, and nematicidal activities, demonstrating the versatility of the 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride structure for various biological applications (Srinivas et al., 2008).
特性
IUPAC Name |
1-thia-4-azaspiro[4.4]nonane-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S.ClH/c10-7(11)6-5-12-8(9-6)3-1-2-4-8;/h6,9H,1-5H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIOZGZQQXPNAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC(CS2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1458236.png)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1458241.png)

![[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B1458247.png)



